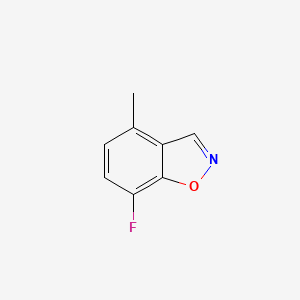

7-Fluoro-4-methyl-1,2-benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

7-fluoro-4-methyl-1,2-benzoxazole |

InChI |

InChI=1S/C8H6FNO/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3 |

InChI Key |

QSPYOXSNSVXJKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=NOC2=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Fluoro 4 Methyl 1,2 Benzoxazole

Strategic Approaches to 1,2-Benzoxazole Ring System Construction

The formation of the 1,2-benzoxazole core is the foundational step in the synthesis. Modern organic chemistry offers several powerful approaches to achieve this, moving from classical condensation reactions to more advanced catalytic systems.

Cyclization Reactions Utilizing Substituted 2-Aminophenol (B121084) Precursors

The most prevalent and versatile strategy for constructing the benzoxazole (B165842) ring involves the cyclization of appropriately substituted 2-aminophenols with various carbonyl-containing compounds. mdpi.comnih.gov This method allows for the direct incorporation of substituents onto the benzene (B151609) ring by starting with a pre-functionalized precursor. For the synthesis of 7-Fluoro-4-methyl-1,2-benzoxazole, the key starting material would be 2-amino-6-fluoro-3-methylphenol .

The general mechanism involves an initial condensation between the amino group of the 2-aminophenol and a carbonyl partner to form a Schiff base (or a related intermediate), followed by an intramolecular nucleophilic attack from the hydroxyl group onto the imine carbon, and subsequent aromatization to yield the benzoxazole ring. acs.orgnih.gov A wide variety of coupling partners and catalysts can be employed in this strategy, as detailed in the table below.

| Coupling Partner | Catalyst/Reagent | Reaction Conditions | Reference |

| Aldehydes | Brønsted/Lewis Acids, Metal Catalysts (e.g., FeCl₃, CuFe₂O₄) | Varies (e.g., 110°C in toluene) | acs.orgrsc.orgresearchgate.net |

| β-Diketones | Brønsted Acid and Copper Iodide (CuI) | Optimized conditions tolerate various substituents | acs.org |

| Tertiary Amides | Triflic Anhydride (Tf₂O) and 2-Fluoropyridine | Mild conditions, cascade reaction | mdpi.com |

| Carboxylic Acids | Lawesson's Reagent | Solvent-free, microwave-assisted | organic-chemistry.org |

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Lewis Acid (e.g., BF₃·Et₂O) | Used for synthesizing 2-aminobenzoxazoles | nih.govacs.org |

The choice of reagents and conditions can be tailored to accommodate the specific substituents on the 2-aminophenol precursor. Studies have shown that substituents such as methyl, chloro, bromo, and methoxy (B1213986) on the 2-aminophenol ring are well-tolerated in these cyclization reactions. acs.org

Oxidative Cyclization Approaches

Oxidative cyclization methods provide an alternative route to the benzoxazole core, often under milder conditions and with different substrate requirements. These reactions typically involve the formation of the key C-O bond through an oxidation step.

One effective strategy is the direct oxidative cyclization of readily available catechols with primary amines. researchgate.net This metal-free approach can utilize oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or even molecular oxygen in water, presenting a green chemistry alternative. researchgate.net

Another prominent method involves the use of elemental sulfur as an oxidant. organic-chemistry.org For instance, the reaction of 2-aminophenols with ketones or aryl acetylenes in the presence of sulfur can yield 2-substituted benzoxazoles. rsc.orgorganic-chemistry.org These reactions benefit from operational simplicity and the use of an inexpensive, readily available oxidant. Furthermore, electrochemical methods, which avoid the need for external chemical oxidants, are emerging as a powerful tool for constructing heterocycles through radical cascade cyclizations. rsc.org

C-H Activation Strategies

Transition-metal-catalyzed C-H activation has become a transformative tool in modern organic synthesis, enabling the direct functionalization of C-H bonds that were previously considered unreactive. In the context of benzoxazole synthesis, C-H activation can be applied in two main ways: for the construction of the heterocyclic ring itself or for the post-synthesis modification of the core structure. nih.gov

Strategies involving C-H activation/annulation can build the heterocyclic framework in a single step from simpler precursors. acs.org More commonly, C-H activation is used to introduce substituents directly onto a pre-formed benzoxazole scaffold. For example, palladium-catalyzed direct C-H bond arylation has been successfully applied to (benzo)oxazoles to form C-C bonds with aryl chlorides. nih.gov Similarly, copper-catalyzed methods allow for the direct oxidative C-H amination of benzoxazoles at the C2 position. organic-chemistry.org While many C-H functionalization reactions target the C2 position of the oxazole (B20620) ring, methods for regioselective arylation at the C7 position of the benzene ring have also been developed, highlighting the potential of this strategy for late-stage functionalization. nih.gov

Regioselective Introduction of Fluoro and Methyl Substituents

The placement of fluoro and methyl groups at specific positions on the benzoxazole ring is critical for tuning the molecule's properties. This can be achieved either by using a pre-functionalized precursor, as discussed in section 2.1.1, or by direct functionalization of the benzoxazole scaffold.

Techniques for Direct Fluorination of Benzoxazole Scaffolds

The introduction of fluorine atoms can dramatically alter the electronic and biological properties of a molecule. nih.gov While building the molecule from a fluorinated precursor like 2-amino-6-fluoro-3-methylphenol is the most direct route, methods for the late-stage fluorination of a pre-formed benzoxazole ring are also of significant interest.

Electrophilic fluorination is a primary strategy for this transformation. Reagents such as Selectfluor are widely used for the regioselective fluorination of electron-rich aromatic and heterocyclic systems. mdpi.comnih.gov In the case of a 4-methyl-1,2-benzoxazole, the directing effects of the fused oxazole ring and the methyl group would govern the position of electrophilic attack. The synthesis of various fluorinated benzoxazole derivatives for applications in materials science, such as liquid crystals, demonstrates that these compounds are synthetically accessible and functionally important. nih.gov The reaction conditions, particularly the solvent and catalyst, can be optimized to achieve high regioselectivity.

Methods for Methyl Group Functionalization at the Benzene Ring

Introducing a methyl group onto the benzene portion of a benzoxazole ring is most commonly and reliably achieved by starting the synthesis with a methylated precursor, such as 2-amino-3-methylphenol (B31084) or 2-amino-4-methylphenol. nih.govrsc.org This "bottom-up" approach ensures unambiguous placement of the methyl group.

Direct C-H methylation of a pre-formed benzoxazole ring is more challenging. The benzoxazole nucleus is an electron-rich heterocyclic system, and classical electrophilic substitution reactions like Friedel-Crafts alkylation can suffer from a lack of regioselectivity and potential side reactions on the heterocyclic portion of the molecule. While modern C-H activation/methylation methodologies are advancing rapidly, their specific application for the regioselective methylation of the benzene portion of the 1,2-benzoxazole scaffold is not yet widely reported. Therefore, the use of appropriately substituted starting materials remains the most robust and preferred method for synthesizing specifically methylated benzoxazoles.

Catalyst-Driven Synthetic Protocols for Benzoxazoles

Catalysis is central to the modern synthesis of benzoxazoles, enabling reactions under milder conditions with higher yields and greater functional group tolerance.

Transition-metal catalysts are widely employed for their ability to facilitate the construction of the benzoxazole ring through various mechanisms, including C-H activation and cross-coupling reactions. rsc.orgresearchgate.net

Copper Catalysis: Copper catalysts are particularly prevalent. Copper(II)-catalyzed protocols can achieve the synthesis of functionalized benzoxazoles through a regioselective C-H functionalization and subsequent C-O bond formation, often using air as the terminal oxidant. nih.govacs.org For instance, the intramolecular cyclization of 2-bromoarylamides can be catalyzed by copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline (B135089) or by copper(II) oxide (CuO) nanoparticles. organic-chemistry.orgchemicalbook.com

Palladium Catalysis: Palladium catalysts are effective for synthesizing 2-aryl benzoxazoles. researchgate.net Palladium-catalyzed reactions can involve the direct C-H bond arylation of the benzoxazole core with aryl chlorides or the intramolecular cyclization of N-(2-halophenyl)benzamides. organic-chemistry.org Dendronized amine polymer-supported palladium complexes have been developed as reusable catalysts for benzoxazole synthesis in green solvents like ethanol. researchgate.netnih.gov

Iron Catalysis: Iron-catalyzed hydrogen transfer strategies provide a pathway for the redox condensation of o-hydroxynitrobenzenes with alcohols to yield a range of 2-substituted benzoxazoles. chim.it

| Catalyst System | Reactants | Key Features |

| Copper(II) Oxide (CuO) Nanoparticles | o-bromoaryl derivatives | Ligand-free, heterogeneous, recyclable catalyst. organic-chemistry.org |

| Palladium-dendrimer complexes | 2-aminophenol, benzaldehyde | Recyclable, low catalyst loading, uses air as oxidant. researchgate.netnih.gov |

| Iron catalysts | o-hydroxynitrobenzenes, alcohols | Redox condensation via hydrogen transfer. chim.it |

| CuI / 1,10-phenanthroline | o-haloanilides | Proceeds via a Cu(I)/Cu(III) manifold. chim.it |

Nanocatalysts offer significant advantages due to their high surface-area-to-volume ratio, which enhances catalytic activity, and their frequent magnetic properties, which simplify separation and recycling. rsc.org

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles are commonly used as a magnetic core, which can be functionalized with a catalytically active species. For example, Fe₃O₄ nanoparticles supporting a Lewis acidic ionic liquid have been used to catalyze the condensation of 2-aminophenols with aldehydes under solvent-free sonication, allowing for rapid reaction times and easy magnetic recovery of the catalyst. nih.govnih.gov Another system involves sulfonic acid-functionalized silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂-SO₃H), which act as a solid acid catalyst. organic-chemistry.orgnih.gov

Metal/Metal Oxide Nanoparticles: Various other nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄), nano-ZnO, and mixed metal oxides like TiO₂-ZrO₂, have been successfully applied to benzoxazole synthesis. rsc.orgresearchgate.netijpbs.com These catalysts often promote reactions under mild or solvent-free conditions, contributing to greener synthetic protocols. rsc.orgnih.gov

| Nanocatalyst | Reaction Type | Advantages |

| LAIL@Fe₃O₄ | Condensation of 2-aminophenol and aldehyde | Solvent-free, ultrasound-promoted, rapid, magnetically recyclable. nih.govnih.gov |

| Fe₃O₄@SiO₂-SO₃H | Condensation of 2-aminophenol and aldehyde | Heterogeneous, reusable, solvent-free conditions. organic-chemistry.orgnih.gov |

| Copper Ferrite (CuFe₂O₄) | Redox reaction | Magnetically recoverable, reusable. ijpbs.com |

Ionic liquids (ILs) have gained attention as green catalysts and solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.gov

Brønsted Acidic Ionic Liquids: ILs with acidic functional groups, such as those containing a sulfobutyl-imidazolium hydrogen sulfate (B86663) moiety, can act as efficient and recyclable catalysts for the condensation of 2-aminophenols with aldehydes. acs.org These reactions can often be performed under solvent-free conditions, although sometimes at elevated temperatures. acs.orgnih.gov The catalyst can be immobilized on a solid support like silica (B1680970) to create a gel, which further simplifies recovery and reuse. acs.org

Lewis Acidic Ionic Liquids: Magnetic nanoparticles can be functionalized with imidazolium (B1220033) chlorozincate(II) ionic liquids. These materials combine the benefits of Lewis acid catalysis and magnetic recoverability, proving effective in the synthesis of benzoxazoles under ultrasound irradiation. nih.govnih.gov

While metal-based systems are powerful, simpler acid-catalyzed and metal-free organocatalytic methods remain highly valuable.

Acid Catalysis: Various Brønsted and Lewis acids are used to catalyze the cyclization of 2-aminophenols with carbonyl compounds. Samarium triflate has been used as a reusable acid catalyst in aqueous media. chim.it Fluorophosphoric acid is another effective catalyst that works at room temperature. nih.gov

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines, which are formed in situ from 2-aminophenols and aromatic aldehydes, to produce 2-arylbenzoxazoles under mild conditions. chim.it

Detailed Reaction Mechanisms for 1,3-Benzoxazole Formation

The synthesis of 1,3-benzoxazoles, particularly from 2-aminophenols and aldehydes, generally proceeds through a cascade of reactions involving condensation, cyclization, and aromatization.

The most common pathway for the formation of 2-substituted 1,3-benzoxazoles from a 2-aminophenol and an aldehyde begins with the acid- or catalyst-activated carbonyl group of the aldehyde.

Schiff Base Formation: The amino group of the 2-aminophenol performs a nucleophilic attack on the activated aldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form a phenolic Schiff base (an N-arylidene-2-hydroxyaniline).

Intramolecular Cyclization: The hydroxyl group on the phenyl ring then acts as a nucleophile, attacking the imine carbon. This intramolecular cyclization step forms a five-membered oxazolidine (B1195125) ring, resulting in a 2,3-dihydro-1,3-benzoxazole intermediate.

Aromatization: The final step is the aromatization of this dihydrobenzoxazole intermediate to the stable benzoxazole ring system. This is typically an oxidation step that can occur in the presence of an external oxidant (like air) or be promoted by the catalyst system, leading to the elimination of two hydrogen atoms. rsc.orgnih.gov

This cascade sequence efficiently transforms simple starting materials into the more complex heterocyclic product in a single pot.

Kinetic and Thermodynamic Aspects of Cyclization

The cyclization step is the core transformation in the synthesis of 1,2-benzoxazoles. While specific, quantitatively determined kinetic and thermodynamic parameters such as activation energies (Ea) or reaction enthalpies (ΔH) for the synthesis of this compound are not extensively documented in peer-reviewed literature, the favorability of the reaction can be inferred from mechanistic studies of related systems.

The formation of the 1,2-benzoxazole ring is generally a thermodynamically favorable process, as it leads to the creation of a stable aromatic heterocyclic system. The primary mechanistic pathways investigated involve intramolecular nucleophilic attack and subsequent dehydration or elimination.

For instance, in the synthesis starting from ortho-nitro-substituted alkylbenzenes, the mechanism is believed to proceed through several key intermediates. nih.gov A proposed pathway involves the initial deprotonation of the benzylic carbon by a strong base to form a carbanion. This is followed by the formation of a σH-adduct with the nitroarene. A crucial step in some proposed mechanisms is the bis-silylation of this adduct to form a "bis-silylated dihydroxylamine" intermediate. nih.gov This intermediate then undergoes cyclization and elimination of silyl (B83357) ethers to yield the final 1,2-benzoxazole product.

The kinetics of the reaction are highly dependent on several factors:

Basicity: The choice of base (e.g., t-BuOK) is critical for the initial deprotonation step, which is often rate-determining. nih.gov

Leaving Group: The efficiency of the final elimination step to form the aromatic ring depends on the nature of the leaving groups generated during the cyclization.

Spectroscopic and Advanced Structural Elucidation of 7 Fluoro 4 Methyl 1,2 Benzoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 7-Fluoro-4-methyl-1,2-benzoxazole, offering precise information about the atomic arrangement within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constant Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental insights into the chemical environment of each atom. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, as well as the heterocyclic benzoxazole (B165842) core.

The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. The coupling constants (J values) are crucial for determining the relative positions of the protons on the benzene (B151609) ring. For instance, ortho-coupling constants are typically larger than meta- and para-coupling constants.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are also characteristic. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The quaternary carbons and the methyl carbon will also have distinct chemical shifts, aiding in the complete assignment of the carbon skeleton.

¹H and ¹³C NMR Data for a Related Benzoxazole Structure

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.33-7.53 (multiplet) | 122.2, 122.5, 122.9, 128.4, 128.5 |

| Quaternary C | - | 88.3, 90.5, 131.6, 133.0 |

Note: This data is for a related compound and serves as an illustrative example. Specific shifts for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum of this compound will reveal the connectivity between adjacent protons in the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu HMBC is particularly useful for identifying the connectivity of quaternary carbons and for linking the methyl group to its position on the aromatic ring. sdsu.edu For example, a correlation between the methyl protons and the C4 carbon would confirm the "4-methyl" substitution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆FNO), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the structural features of the molecule can be deduced. Common fragmentation pathways for benzoxazole derivatives may involve the loss of small neutral molecules like CO or HCN, or cleavage of the oxazole (B20620) ring. The presence of the fluorine atom and the methyl group will also influence the fragmentation, leading to characteristic fragment ions that can be used to confirm the structure.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.

Expected Characteristic IR/FTIR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C-F | Stretch | 1000-1400 |

| C=N (in oxazole ring) | Stretch | 1620-1680 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (methyl) | Stretch | 2850-2960 |

The precise positions of these bands provide a fingerprint for the molecule and confirm the presence of the fluoro, methyl, and benzoxazole moieties. For example, a study on 7-hydroxy-4-methyl coumarin, a related heterocyclic compound, identified characteristic peaks for hydroxyl, carbonyl, and alkene groups using FTIR. researchgate.net

Chromatographic Techniques for Analytical Purity Assessment and Isolation Methodologies (e.g., HPLC, LC/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate, identify, and quantify each component in a mixture. researchgate.net By developing a suitable method (i.e., choosing the appropriate column and mobile phase), the purity of a sample of this compound can be determined by observing a single major peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As the compound elutes from the LC column, it is introduced into the mass spectrometer, which provides mass information for the separated components. This allows for the confirmation of the identity of the peak corresponding to this compound and can help in identifying any impurities present in the sample.

These analytical methods are crucial for ensuring the quality and identity of the synthesized compound, which is a prerequisite for any further chemical or biological studies.

Computational Chemistry and in Silico Modeling of 7 Fluoro 4 Methyl 1,2 Benzoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules. For 7-fluoro-4-methyl-1,2-benzoxazole, DFT calculations can provide a wealth of information, from the distribution of electron orbitals to the prediction of spectroscopic properties.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Spatial Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole (B165842) ring system, while the LUMO would likely be distributed across the molecule, influenced by the electron-withdrawing fluorine atom. The precise energies of these orbitals and the resulting energy gap would require specific DFT calculations. For illustrative purposes, a hypothetical data table is presented below, based on typical values for similar heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color spectrum to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the fluorine atom, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of a synthesized compound by comparing the theoretical chemical shifts with experimental data.

While specific predicted NMR data for this compound is not available, the table below provides a hypothetical comparison of what such a prediction might look like when compared to experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-3 | 155.2 | 154.8 |

| C-3a | 118.9 | 118.5 |

| C-4 | 125.1 | 124.7 |

| C-5 | 120.3 | 119.9 |

| C-6 | 129.8 | 129.4 |

| C-7 | 160.5 (JC-F = 245 Hz) | 160.1 (JC-F = 244 Hz) |

| C-7a | 145.6 | 145.2 |

| CH3 | 15.4 | 15.1 |

Molecular Docking Simulations for Predictive Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a potential drug molecule (the ligand) might bind to a protein target.

Prediction of Binding Affinities and Preferred Binding Modes

Molecular docking simulations of this compound against a specific protein target would predict its binding affinity, typically expressed as a binding energy (in kcal/mol), and its most likely binding pose within the protein's active site. A lower binding energy generally indicates a more stable and favorable interaction. The benzoxazole scaffold is a common feature in many biologically active compounds, suggesting that this compound could exhibit inhibitory activity against various enzymes.

The following table illustrates hypothetical docking results of this compound with a protein kinase, a common target for benzoxazole-containing inhibitors.

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| This compound | -7.8 | LEU83, VAL91, ALA104, LYS106, ASP165 |

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking)

The stability of a ligand-protein complex is governed by various intermolecular interactions. Molecular docking analysis can identify these key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For this compound, the fluorine atom and the oxazole ring's oxygen and nitrogen atoms could act as hydrogen bond acceptors. The benzoxazole ring system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. The methyl group would likely engage in hydrophobic interactions.

A summary of potential key interactions is provided in the hypothetical table below.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Fluorine, Oxazole Oxygen/Nitrogen | Lysine, Aspartic Acid, Serine |

| Hydrophobic | Methyl Group, Aromatic Ring | Leucine, Valine, Alanine |

| π-π Stacking | Benzoxazole Ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Dynamics and Stability in Solution

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations offer a window into its conformational dynamics, stability, and interactions with a solvent environment, which is crucial for predicting its behavior in a biological context. nih.govresearchgate.net

The process begins with an optimized 3D structure of the molecule, which is then placed in a simulated box of explicit solvent, typically water, to mimic physiological conditions. A molecular mechanics force field (e.g., AMBER, CHARMM, OPLS3) is applied to define the potential energy and forces between atoms. nih.gov The simulation then calculates the trajectory of each atom over a set period, often on the nanosecond to microsecond scale, by solving Newton's equations of motion. researchgate.net

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound This table presents a hypothetical set of parameters typical for setting up an MD simulation for a small organic molecule.

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | OPLS3 | Defines the physics governing interatomic and intramolecular interactions. |

| Solvent Model | TIP3P Water | Creates an explicit aqueous solvent environment to mimic physiological conditions. |

| Box Type | Cubic | Defines the simulation cell shape. |

| Simulation Time | 100 ns | The duration over which the molecular trajectory is calculated. |

| Temperature | 300 K | Maintained to simulate physiological temperature. |

| Pressure | 1 atm | Maintained to simulate standard atmospheric pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant during the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com QSAR models are invaluable in drug discovery for predicting the activity of untested molecules, prioritizing compounds for synthesis, and optimizing lead candidates. nih.govmdpi.com For a scaffold like this compound, QSAR can guide the design of derivatives with enhanced potency or other desired properties.

The foundation of a QSAR model is a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target. mdpi.com The process involves calculating a wide range of "molecular descriptors" for each compound. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties.

Key descriptor categories include:

Electronic Descriptors: These describe the electron distribution, such as dipole moment and partial charges on atoms. The highly electronegative fluorine atom in this compound would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: The most common is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies lipophilicity.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a mathematical equation that links a combination of descriptors to the observed biological activity. nih.gov A typical MLR model would take the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptor values and c represents the regression coefficients. The quality and predictive power of the model are rigorously assessed through internal and external validation techniques. nih.gov

Table 2: Hypothetical QSAR Data for a Series of Benzoxazole Analogs This illustrative table shows the kind of data required to build a QSAR model, correlating calculated descriptors with a hypothetical biological activity.

| Compound | Structure | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | Biological Activity (pIC₅₀) |

|---|---|---|---|---|---|

| Analog 1 (Parent) | This compound | 2.1 | 151.14 | 1.8 | 6.5 |

| Analog 2 | 7-Chloro-4-methyl-1,2-benzoxazole | 2.4 | 167.59 | 1.7 | 6.3 |

| Analog 3 | 4-methyl-1,2-benzoxazole | 1.9 | 133.15 | 1.5 | 6.1 |

| Analog 4 | 7-Fluoro-4-ethyl-1,2-benzoxazole | 2.5 | 165.17 | 1.9 | 6.8 |

Pharmacophore modeling is another cornerstone of computer-aided drug design that focuses on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.comijrpr.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. nih.govirjmets.com

For this compound, a pharmacophore model could be generated based on its structure and potential interactions. The key features would likely include:

Aromatic Ring: The benzene (B151609) ring of the benzoxazole core.

Hydrogen Bond Acceptor: The nitrogen and oxygen atoms of the oxazole ring.

Hydrophobic Center: The 4-methyl group.

Halogen Bond Donor/Hydrophobic Feature: The 7-fluoro atom.

These features are defined by their type and their 3D coordinates. nih.gov Once developed, the pharmacophore model serves as a 3D query to screen large virtual databases, identifying new and structurally diverse compounds that fit the required feature arrangement and are therefore potential candidates for the same biological target. It can also guide the optimization of the original scaffold by suggesting where to make modifications to enhance interactions with the target, a process known as lead optimization. ijrpr.com

Table 3: Potential Pharmacophoric Features of this compound This table illustrates a hypothetical pharmacophore model, defining the key chemical features and their spatial locations.

| Feature ID | Feature Type | Hypothetical 3D Coordinates (Å) | Radius (Å) |

|---|---|---|---|

| AR1 | Aromatic Ring | (1.5, 0.5, 0.0) | 1.5 |

| HBA1 | Hydrogen Bond Acceptor | (-1.8, 1.0, 0.0) | 1.2 |

| HY1 | Hydrophobic | (3.5, -1.2, 0.0) | 1.5 |

| HBA2 | Hydrogen Bond Acceptor | (-2.1, -0.2, 0.0) | 1.2 |

| HAL1 | Halogen Bond Feature | (0.8, -2.5, 0.0) | 1.0 |

Structure Activity Relationship Sar Investigations Centered on 7 Fluoro 4 Methyl 1,2 Benzoxazole Derivatives

Impact of Fluorine at Position 7 on Biological Efficacy and Molecular Recognition

The introduction of a fluorine atom into a molecular scaffold is a widely used strategy in drug design to enhance pharmacological properties. tandfonline.com Its unique characteristics, such as small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter the parent molecule's biological activity. nih.govresearchgate.net

The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (σI = 0.51). nih.gov When placed at position 7 of the benzoxazole (B165842) ring, this effect lowers the electron density of the aromatic system. This alteration of the electronic landscape can influence the molecule's pKa, making nearby basic groups less basic and acidic protons more acidic. nih.gov The strong polarization of the C-F bond can lead to significant changes in the molecule's electrostatic potential, affecting how it interacts with its biological target. researchgate.netnih.gov

The strategic placement of fluorine can significantly enhance a molecule's binding affinity and specificity for its target protein. tandfonline.com This enhancement can occur through several mechanisms. The C-F bond can participate in favorable electrostatic and dipole interactions with protein side chains. nih.govresearchgate.net Due to its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), fluorine can act as a hydrogen isostere, allowing the fluorinated compound to fit into binding pockets designed for the non-fluorinated analogue. nih.gov

Research has shown that incorporating fluorine can improve binding to target enzymes. For instance, in the development of quinolone inhibitors of DNA gyrase, a fluorine atom at the C-6 position was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com Similarly, in a series of VLA-4 inhibitors, placing a fluorine atom at the 7-position of the benzoxazole skeleton resulted in potent activity. nih.gov This suggests that the fluorine atom at this position can lead to favorable interactions within the target's binding site, thereby increasing potency. tandfonline.comnih.gov

Influence of the Methyl Group at Position 4 on Biological Profile and Conformational Preference

The methyl group at the C-4 position, while seemingly simple, can profoundly impact the biological and conformational properties of the 7-fluoro-1,2-benzoxazole scaffold through steric and hydrophobic effects.

Systematic Exploration of Substituent Effects at Other Positions (C-2, C-5) of the 1,2-Benzoxazole Scaffold

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govresearchgate.net Positions C-2 and C-5 have been identified as particularly important for modulating activity. nih.gov

Research on various benzoxazole derivatives has shown that substitutions at the C-2 position are crucial for cytotoxic activity. mdpi.com For example, introducing a methylene (B1212753) bridge at the C-2 position of the benzoxazole ring has been found to decrease cytotoxic activity on cancer cells. nih.gov The type of substituent at C-2 can also dictate the spectrum of activity. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating groups (e.g., methoxy (B1213986), dimethylamino) at the 2-position of a phenyl substituent were active against Bacillus subtilis. nih.gov

Substitutions at the C-5 position also play a critical role. The presence of electron-withdrawing groups at various positions on the benzoxazole scaffold has been shown to enhance antimicrobial and antiproliferative effects. researchgate.netnih.gov For instance, the introduction of a nitro or cyano group at the C-6 position (structurally adjacent to C-5) of a benzothiazole (B30560) ring, a related heterocycle, was found to increase antiproliferative activity. mdpi.com

The following table summarizes the observed effects of various substituents on the biological activity of benzoxazole derivatives based on multiple studies.

| Position | Substituent Type | Example Substituent(s) | Observed Biological Effect | Reference(s) |

| C-2 | Electron-donating | Methoxy, Dimethylamino | Increased antibacterial activity | nih.gov |

| C-2 | Electron-withdrawing | Fluoro | Active against B. subtilis | nih.gov |

| C-2 | Bulky/Bridging | Methylene bridge | Decreased cytotoxic activity | nih.gov |

| C-2 | Heterocyclic | Thiophene | Improved antibacterial activity against E. coli | nih.gov |

| C-5 | General Substitution | - | Important for overall biological activity | nih.gov |

| General | Electron-withdrawing | Nitro, Chloro, Bromo | Improved antimicrobial and anticancer activity | nih.govresearchgate.netnih.gov |

These findings highlight the chemical tractability of the benzoxazole scaffold and the potential for fine-tuning its biological activity through systematic substitution at various positions. The interplay between electronic, steric, and hydrophobic effects of these substituents ultimately determines the molecule's therapeutic potential.

Comparative Structure-Activity Relationship (SAR) Analysis with Other Halogenated and Alkylated Benzoxazole Analogues

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how chemical modifications of a core structure influence its biological activity. In the context of 7-fluoro-4-methyl-1,2-benzoxazole, a comparative SAR analysis with other halogenated and alkylated benzoxazole analogues reveals important trends that guide the design of more potent and selective therapeutic agents.

Influence of Halogenation on Biological Activity

The introduction of halogen atoms into the benzoxazole scaffold has been a widely employed strategy to modulate a compound's physicochemical properties and enhance its pharmacological effects. nih.gov Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets through the formation of halogen bonds. nih.gov

Research on various benzoxazole derivatives has demonstrated that the position and nature of the halogen substituent are critical determinants of biological activity. For instance, studies on benzimidazole (B57391) derivatives, which share structural similarities with benzoxazoles, have shown that halo-substituted compounds exhibit greater inhibition of fungal growth compared to their alkylated counterparts. nih.gov Specifically, a 2,4-fluorinated benzyl (B1604629) ring in one series of compounds resulted in the highest antifungal activity. nih.gov This underscores the potential of fluorine substitution in enhancing the bioactivity of heterocyclic compounds.

In the case of this compound, the fluorine atom at the 7-position is a key feature. Comparative analysis with other halogenated benzoxazoles indicates that fluorine substitution often leads to improved potency. For example, the replacement of a phenyl group with a 7-fluoro-2-(1-methyl-1H-indol-3-yl)-1,3-benzoxazolyl group in a series of VLA-4 inhibitors resulted in a compound with potent activity. nih.gov The presence of the fluorine atom at position 7 was crucial for this enhanced activity. nih.gov

Furthermore, the introduction of electron-withdrawing groups, such as halogens, has been shown to be more effective in enhancing the antimicrobial and antiproliferative effects of benzoxazole derivatives compared to electron-donating groups. researchgate.net This is a recurring theme in SAR studies of benzoxazoles and related heterocycles.

Table 1: Comparative Activity of Halogenated Benzoxazole Analogues

| Compound/Analogue | Substitution | Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| This compound Derivative | 7-Fluoro, 4-Methyl | VLA-4 Antagonist | Potent activity, with the 7-fluoro group being critical. | nih.gov |

| Halogenated Benzimidazole | 2,4-difluorobenzyl | Antifungal | Highest activity against various fungal strains. | nih.gov |

| General Benzoxazole Derivatives | Electron-withdrawing halogens | Antimicrobial, Antiproliferative | Generally more active than analogues with electron-donating groups. | researchgate.net |

| Benzothiazole Derivatives | 6-Halogen | Antiproliferative | Marginal activity, suggesting the core and other substituents are also key. nih.govmdpi.com |

Impact of Alkylation on Biological Activity

Alkylation, the introduction of alkyl groups, at various positions of the benzoxazole ring also significantly impacts biological activity. The size, position, and nature of the alkyl substituent can influence the compound's steric and electronic properties, thereby affecting its interaction with target molecules.

In the case of this compound, the methyl group at the 4-position is an important structural feature. While specific SAR studies on the variation of this alkyl group are not extensively detailed in the provided context, general principles from related benzoxazole derivatives can be inferred.

For instance, in a series of 4-azabenzoxazole analogues developed as H3 antagonists, the introduction of various substituted groups at the 6-position of the core structure led to compounds with good antagonist activity. nih.gov This highlights that substitutions at different positions of the benzoxazole ring system can be tailored to achieve desired biological effects.

Comparative analysis of alkylated versus non-alkylated benzoxazoles often reveals a trade-off between potency and other properties like solubility and metabolic stability. While alkyl groups can enhance lipophilicity, which may improve membrane permeability, they can also introduce steric hindrance that might negatively affect binding to a target.

Table 2: Comparative Activity of Alkylated Benzoxazole Analogues

| Compound/Analogue | Substitution | Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| This compound | 4-Methyl | (Implied from general context) | The methyl group contributes to the overall molecular conformation and lipophilicity. | |

| 4-Azabenzoxazole Analogues | Substituted groups at C6 | H3 Antagonists | Demonstrates the tunability of activity through substitution at various ring positions. | nih.gov |

| General Benzoxazole Derivatives | Alkyl groups | Various | Can enhance lipophilicity but may also introduce steric hindrance. |

Future Perspectives and Research Applications of 7 Fluoro 4 Methyl 1,2 Benzoxazole in Chemical Biology

Rational Design and Synthesis of Next-Generation Benzoxazole (B165842) Derivatives with Enhanced Functionality

The future of drug discovery for benzoxazole derivatives hinges on the rational design and synthesis of new analogues with improved efficacy and specificity. mdpi.com The core structure of 7-Fluoro-4-methyl-1,2-benzoxazole offers a template that can be systematically modified to optimize interactions with biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different substituents on the benzoxazole ring influence biological activity. benthamdirect.com For instance, research on other benzoxazole derivatives has shown that the addition of specific functional groups can significantly enhance their anticancer or antimicrobial properties. researchgate.netnih.gov

The synthesis of these next-generation derivatives often involves multi-step processes. A common approach is the condensation of an appropriately substituted 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.govorganic-chemistry.org For example, new benzoxazole derivatives have been synthesized by reacting 2-aminophenol with various aldehydes, a process that can be catalyzed by different reagents to improve yields and reaction conditions. nih.gov The synthesis of benzoxazole derivatives with potent activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, has been a significant area of research. nih.govnih.gov These studies have demonstrated that specific substitutions on the benzoxazole core can lead to compounds with high inhibitory activity. nih.gov

The design of novel benzoxazole derivatives often involves computational modeling to predict their binding affinity to target proteins. nih.gov This allows for a more targeted synthetic approach, focusing on compounds that are most likely to exhibit the desired biological effect. For example, homology modeling has been used to construct models of target proteins, which are then used to guide the design of new benzoxazole-based inhibitors. nih.gov

Development as Molecular Probes for Biological Target Identification and Validation

Beyond their therapeutic potential, benzoxazole derivatives are being developed as molecular probes for identifying and validating new biological targets. ontosight.ai The unique photophysical properties of some benzoxazole derivatives make them suitable for use as fluorescent probes in cellular imaging. These probes can be designed to bind to specific proteins or cellular structures, allowing researchers to visualize their localization and dynamics within living cells.

The development of benzoxazole-based probes often involves incorporating a reactive group that can covalently bind to the target protein upon activation, for example, by light. This allows for the specific labeling and subsequent identification of the target protein using techniques such as mass spectrometry. The identification of novel protein targets is a critical step in the drug discovery process, and benzoxazole-based probes provide a powerful tool for this purpose.

For instance, benzoxazole derivatives have been investigated as inhibitors of the HIV-1 nucleocapsid protein (NC), a key viral target. nih.gov Through virtual screening and in vitro evaluation, researchers have identified benzoxazolinone-containing compounds as potential NC inhibitors. nih.gov Further optimization of these initial hits could lead to the development of potent and selective probes for studying the function of the NC protein.

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the benzoxazole scaffold suggests that its therapeutic potential extends beyond currently known targets. researchgate.netresearchgate.net Ongoing research is focused on exploring new biological targets and therapeutic areas for this compound and its derivatives. The wide range of biological activities reported for benzoxazoles, including anticancer, anti-inflammatory, and antimicrobial effects, indicates that these compounds likely interact with multiple biological pathways. researchgate.netnih.govbiotech-asia.org

One promising area of exploration is the development of benzoxazole derivatives as modulators of the immune system. Certain benzoxazole compounds have been shown to have immunomodulatory effects, suggesting their potential use in the treatment of autoimmune diseases and other inflammatory conditions. mdpi.com For example, benzoxazole derivatives have been investigated as antagonists of Toll-like receptor 9 (TLR9), a key player in the innate immune response and a target for inflammatory disorders. nih.gov

Another area of active research is the development of benzoxazole-based agents for the treatment of neurodegenerative diseases. The ability of some benzoxazoles to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders. The exploration of novel targets in the brain could open up new avenues for the treatment of diseases such as Alzheimer's and Parkinson's.

Integration of Advanced Computational and Machine Learning Approaches for Accelerated Discovery

The integration of computational and machine learning (ML) methods is set to revolutionize the discovery and development of new benzoxazole derivatives. bohrium.comnih.gov These advanced approaches can significantly accelerate the identification of promising drug candidates by analyzing vast amounts of chemical and biological data. astrazeneca.comfrontiersin.org

Machine learning algorithms, particularly deep neural networks, are being used to predict the biological activity and physicochemical properties of virtual compounds. bohrium.com This allows researchers to screen large libraries of potential benzoxazole derivatives in silico and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. This approach not only saves time and resources but also increases the likelihood of discovering novel and effective drugs. nih.gov

Furthermore, generative ML models can design entirely new benzoxazole structures with desired properties. By learning the underlying patterns in existing chemical data, these models can propose novel molecules that are optimized for a specific biological target. This de novo drug design approach has the potential to unlock new areas of chemical space and lead to the discovery of first-in-class medicines. nih.gov The use of AI and ML is also being applied to predict the outcomes of chemical reactions, aiding in the planning of more efficient synthetic routes for benzoxazole analogs. bohrium.com

Development of Eco-Friendly and Scalable Synthetic Methodologies for Analog Production

The future development of this compound and its derivatives will also depend on the availability of eco-friendly and scalable synthetic methods. mdpi.comnih.gov The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and reduce costs. patsnap.com

Researchers are exploring various strategies to make the synthesis of benzoxazoles more sustainable. These include the use of greener solvents, such as water or ethanol, and the development of reusable catalysts to minimize waste. organic-chemistry.orgnih.gov Microwave-assisted and ultrasound-assisted synthesis are also being investigated as energy-efficient alternatives to conventional heating methods. nih.gov These techniques can significantly reduce reaction times and improve yields. nih.gov

The development of scalable synthetic routes is crucial for the transition from laboratory-scale research to industrial production. acs.org A scalable synthesis must be robust, safe, and cost-effective. Researchers are working on developing one-pot procedures and continuous flow processes for the synthesis of benzoxazoles, which can offer advantages in terms of efficiency and scalability compared to traditional batch processes. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which demonstrates practicality for larger-scale synthesis. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-4-methyl-1,2-benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of fluorinated precursors. For example, refluxing 4-methyl-2-aminophenol derivatives with fluoro-substituted acyl chlorides in DMSO, followed by crystallization (e.g., ice-water quenching and ethanol recrystallization) to isolate the product . Optimization includes adjusting reaction time (18–24 hours), temperature (80–100°C), and solvent polarity to improve yields (typically 50–70%). Monitoring by TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR confirms fluorine substitution patterns, while NMR identifies methyl and aromatic protons.

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing motifs. Mercury CSD 2.0 visualizes voids and intermolecular interactions (e.g., π-π stacking) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da).

Q. How can researchers identify and mitigate common impurities in benzoxazole synthesis?

- Methodological Answer : Byproducts like dehalogenated intermediates or dimerized species arise from incomplete cyclization or side reactions. Techniques include:

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates impurities.

- HPLC-PDA : Detects UV-active contaminants at 254 nm.

- Crystallization Screening : Solvent polarity adjustments (e.g., ethanol/water ratios) improve purity .

Advanced Research Questions

Q. How can crystallization conditions be optimized for high-resolution X-ray studies of this compound derivatives?

- Methodological Answer : Use vapor diffusion or slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to grow single crystals. Mercury CSD’s Materials Module predicts favorable packing motifs by analyzing Cambridge Structural Database (CSD) entries. For twinned crystals, SHELXL’s TWIN/BASF commands refine data .

Q. What strategies resolve contradictions between spectroscopic data and computational models for benzoxazole reactivity?

- Methodological Answer :

- Triangulation : Cross-validate DFT calculations (e.g., Gaussian, B3LYP/6-31G*) with experimental NMR shifts and X-ray bond lengths.

- Dynamic NMR : Probe temperature-dependent conformational changes if computational models suggest rotational barriers.

- Error Analysis : Quantify deviations using root-mean-square (RMSD) metrics between observed and calculated data .

Q. How can computational tools predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- Fukui Indices : Calculate using Gaussian to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect directs substitution to the 5-position.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize reactivity trends.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) .

Q. What methodological frameworks ensure reproducibility in benzoxazole pharmacological studies?

- Methodological Answer :

- Standardized Assays : Use cell-based models (e.g., HEK293) with consistent passage numbers and ATP-based viability assays.

- Blinded Analysis : Separate synthesis and bioassay teams to reduce bias.

- Data Sharing : Publish raw spectral data and refinement parameters (e.g., CIF files for X-ray structures) in open repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.